
(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone, also known as CTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is complex and varies depending on the biological target. In general, this compound acts by binding to specific sites on the target molecule, leading to changes in its structure and function. This can result in a variety of biological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also diverse and depend on the specific target molecule. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been shown to modulate the activity of ion channels involved in pain perception, making it a potential candidate for the development of new analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone for lab experiments is its high potency and selectivity for specific biological targets. This makes it a valuable tool for studying the structure and function of these targets. However, this compound can also be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which can also limit its availability for research.
Orientations Futures
There are many potential future directions for research on (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone. One area of interest is the development of new drug candidates based on the structure of this compound. Another area is the exploration of this compound as a potential precursor for the synthesis of new functional materials. Additionally, further studies on the mechanism of action of this compound and its effects on specific biological targets could lead to new insights into the function of these targets and the development of new therapeutics.
Méthodes De Synthèse
The synthesis of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 2-(4-(trifluoromethyl)phenyl)thiazolidin-3-one in the presence of a base. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In pharmacology, this compound has been studied for its effects on various biological targets, including enzymes, receptors, and ion channels. In materials science, this compound has been explored as a potential precursor for the synthesis of functional materials, such as polymers and nanoparticles.
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS2/c16-12-6-5-11(23-12)13(21)20-7-8-22-14(20)9-1-3-10(4-2-9)15(17,18)19/h1-6,14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERNIVZIMOTCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


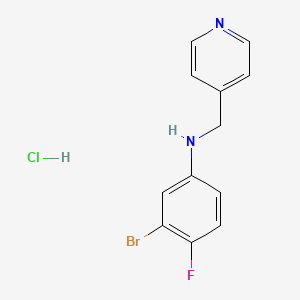
![1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2619096.png)
![N'-[(6-fluoropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2619097.png)
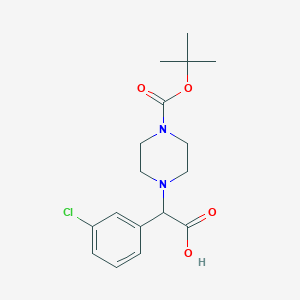
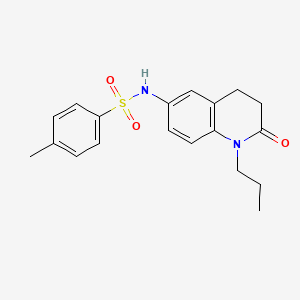
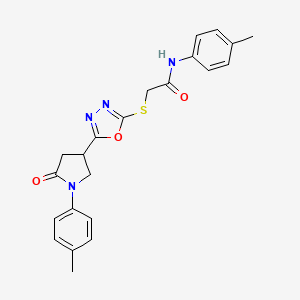
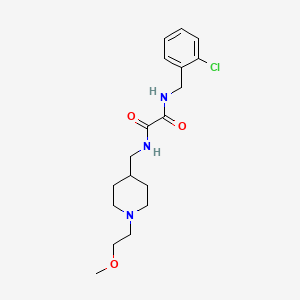

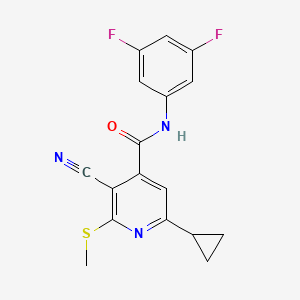
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide](/img/structure/B2619109.png)
![1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B2619110.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2619111.png)
![1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile](/img/structure/B2619114.png)